Cas no 2004443-87-0 (1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine)

1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine
- 2004443-87-0
- EN300-1150069
-
- インチ: 1S/C12H23N3/c1-5-6-10(7-9(2)3)11-8-12(13)15(4)14-11/h8-10H,5-7,13H2,1-4H3
- InChIKey: FCMGYDYRJKYIHS-UHFFFAOYSA-N
- ほほえんだ: N1=C(C=C(N)N1C)C(CCC)CC(C)C
計算された属性
- せいみつぶんしりょう: 209.189197746g/mol
- どういたいしつりょう: 209.189197746g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1150069-2.5g |
1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine |
2004443-87-0 | 2.5g |
$2127.0 | 2023-05-27 | ||
Enamine | EN300-1150069-0.1g |
1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine |
2004443-87-0 | 0.1g |
$956.0 | 2023-05-27 | ||
Enamine | EN300-1150069-5.0g |
1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine |
2004443-87-0 | 5g |
$3147.0 | 2023-05-27 | ||
Enamine | EN300-1150069-0.25g |
1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine |
2004443-87-0 | 0.25g |
$999.0 | 2023-05-27 | ||
Enamine | EN300-1150069-0.5g |
1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine |
2004443-87-0 | 0.5g |
$1043.0 | 2023-05-27 | ||
Enamine | EN300-1150069-1.0g |
1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine |
2004443-87-0 | 1g |
$1086.0 | 2023-05-27 | ||
Enamine | EN300-1150069-10.0g |
1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine |
2004443-87-0 | 10g |
$4667.0 | 2023-05-27 | ||
Enamine | EN300-1150069-0.05g |
1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine |
2004443-87-0 | 0.05g |
$912.0 | 2023-05-27 |
1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine 関連文献
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amineに関する追加情報
Professional Introduction to 1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine (CAS No. 2004443-87-0)
1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and chemical properties. This compound, identified by its CAS number 2004443-87-0, belongs to the pyrazole class, which is well-known for its broad spectrum of biological activities. Pyrazoles and their derivatives have been extensively studied for their potential applications in drug development, particularly in the treatment of various diseases such as cancer, inflammation, and infectious disorders.
The molecular structure of 1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine consists of a pyrazole ring substituted with a methyl group at the 1-position and a 2-methylheptan-4-yl side chain at the 3-position. This specific arrangement contributes to its distinct chemical reactivity and biological interactions. The presence of the methyl group at the 1-position enhances the compound's solubility and stability, while the 2-methylheptan-4-yl side chain introduces a hydrophobic region that can interact with biological targets such as enzymes and receptors.
In recent years, there has been a growing interest in developing novel therapeutic agents based on pyrazole derivatives due to their ability to modulate various biological pathways. One of the most promising applications of compounds like 1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine is in the field of oncology. Studies have shown that pyrazole derivatives can inhibit the activity of kinases, which are enzymes that play a crucial role in cell signaling pathways associated with cancer growth and progression. For instance, research has demonstrated that certain pyrazole-based compounds can selectively target and inhibit tyrosine kinases, thereby blocking tumor cell proliferation.
Furthermore, the biological activity of 1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine has been explored in the context of anti-inflammatory therapies. Inflammation is a key factor in many chronic diseases, including rheumatoid arthritis and inflammatory bowel disease. Preclinical studies have indicated that this compound can modulate inflammatory cytokine production by interacting with nuclear factor kappa B (NFκB) signaling pathways. By inhibiting NFκB activation, 1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine may help reduce inflammation and alleviate symptoms associated with these conditions.
The pharmacokinetic properties of 1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine are also of great interest. The compound's molecular structure suggests that it may exhibit good oral bioavailability due to its favorable solubility profile. Additionally, its stability under physiological conditions makes it a promising candidate for further development into a drug candidate. Researchers have been investigating ways to optimize its pharmacokinetic profile by modifying its chemical structure to enhance absorption, distribution, metabolism, and excretion (ADME) properties.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like 1-methyl-3-(2-methylheptan-4-yll)-1H-pyrazol -5 -amine. Molecular docking studies have been conducted to evaluate its binding affinity to various biological targets, including enzymes and receptors involved in disease pathways. These studies have provided valuable insights into how the compound interacts with its targets at the molecular level, which is crucial for designing more effective therapeutic agents.
The synthesis of 1-methyl -3-(2 -methylheptan -4 -yl) -1H -pyra zol -5 -amine has also been optimized to ensure high yield and purity. Researchers have developed efficient synthetic routes that minimize side reactions and improve overall efficiency. These synthetic methods are essential for producing sufficient quantities of the compound for preclinical and clinical studies.
In conclusion, 1 -methyl -3 - (2 -m ethylheptan -4 -yl) -1 H -py ra zol -5 -ami ne (CAS No .2004443 -87 -0) is a promising compound with significant potential in pharmaceutical research. Its unique structural features contribute to its biological activity, making it a valuable candidate for further investigation in areas such as oncology and anti-inflammatory therapies. With ongoing research and development efforts aimed at optimizing its pharmacokinetic properties and exploring new therapeutic applications, 1 methyl -3 (2 methyl hept an 4 yl) 1 H py ra zol 5 ami ne holds great promise as a future therapeutic agent.
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